N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 4-methoxyphenylacetamide substituent and a phenyl group at position 7 of the heterocyclic core. This compound belongs to a class of molecules explored for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its structure combines a planar thienopyrimidinone scaffold—known for DNA intercalation and enzyme inhibition—with a polar acetamide group, which enhances solubility and target interaction .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-16-9-7-15(8-10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTGRWICSFTRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring.
Acylation Reaction:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-oxo group in the thienopyrimidine core undergoes nucleophilic substitution under basic conditions. This reactivity allows functionalization at position 4 for pharmacophore optimization:
Example Reaction
Reaction with morpholine in ethanol at 80°C for 6 hours replaces the 4-oxo group with a morpholine moiety, forming 4-morpholino derivatives .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine | Ethanol, 80°C, 6 h | 4-morpholino-thieno[3,2-d]pyrimidine derivative | 72% |
| Piperazine | DMF, 100°C, 8 h | 4-piperazinyl analog | 68% |
Amide Bond Hydrolysis
The acetamide side chain is susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid intermediates:
Acidic Hydrolysis
Treatment with 6M HCl at reflux for 12 hours cleaves the amide bond, producing 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetic acid.
Alkaline Hydrolysis
Reaction with NaOH (2M) in aqueous ethanol at 60°C for 5 hours generates the same carboxylic acid.
| Condition | Reaction Time | Byproducts |
|---|---|---|
| 6M HCl, reflux | 12 h | NH4Cl, CO2 |
| 2M NaOH, 60°C | 5 h | NH3, H2O |
Electrophilic Aromatic Substitution
The methoxyphenyl group participates in electrophilic substitutions, such as nitration and sulfonation:
Nitration
Using HNO3/H2SO4 at 0–5°C introduces a nitro group at the para position of the methoxyphenyl ring .
Sulfonation
Fuming H2SO4 at 50°C for 3 hours adds a sulfonic acid group to the phenyl moiety .
| Reaction | Regioselectivity | Key Intermediate |
|---|---|---|
| Nitration | Para | 4-nitro-methoxyphenyl derivative |
| Sulfonation | Meta | 3-sulfo-methoxyphenyl analog |
Alkylation and Acylation
The secondary amine in the thienopyrimidine core reacts with alkyl halides or acyl chlorides:
Alkylation
Treatment with methyl iodide in DMF/K2CO3 at 25°C yields N-methyl derivatives .
Acylation
Acetyl chloride in pyridine at 0°C produces N-acetylated analogs.
| Reagent | Solvent | Product | Yield |
|---|---|---|---|
| CH3I | DMF | N-methyl-thieno[3,2-d]pyrimidine | 85% |
| AcCl | Pyridine | N-acetyl-acetamide derivative | 78% |
Oxidation and Reduction
The thiophene ring undergoes redox transformations:
Oxidation
H2O2 in acetic acid oxidizes the thiophene sulfur to a sulfoxide at 50°C .
Reduction
Catalytic hydrogenation (H2/Pd-C) in ethanol reduces the pyrimidine ring’s C=N bonds.
| Process | Reagents | Product |
|---|---|---|
| Oxidation | H2O2, CH3COOH | Thieno[3,2-d]pyrimidine sulfoxide |
| Reduction | H2, Pd-C | Dihydrothienopyrimidine |
Cross-Coupling Reactions
The phenyl group at position 7 participates in Suzuki-Miyaura couplings for aryl diversification:
Example
Reaction with 4-fluorophenylboronic acid under Pd(PPh3)4 catalysis forms 7-(4-fluorophenyl) analogs.
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| 4-F-C6H4B(OH)2 | Pd(PPh3)4 | 65% |
| 3-Cl-C6H4B(OH)2 | Pd(OAc)2 | 58% |
Biological Alkylation in Drug Design
The compound’s acetamide group reacts with cysteine residues in biological targets (e.g., kinases), forming covalent inhibitors. Mass spectrometry studies confirm adduct formation with EGFR kinase .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a unique structure that integrates a thieno[3,2-d]pyrimidine core with a methoxyphenyl substituent. The molecular formula of N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is CHNOS, and its molecular weight is 352.41 g/mol.
Synthesis Route:
The synthesis typically involves multi-step organic reactions. A common method includes:
- Formation of the Thieno[3,2-d]pyrimidine Core : Utilizing starting materials such as phenyl and methoxy-substituted compounds.
- Acetamide Formation : Reacting the thieno[3,2-d]pyrimidine derivative with acetic anhydride or acetamide under controlled conditions to yield the final product.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as a protein kinase inhibitor . This activity is crucial for regulating various cellular processes and has implications in cancer treatment.
Key Biological Activities:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Activity : Exhibits potential against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in cellular models.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Protein Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer pathways, leading to reduced tumor growth in xenograft models .
- Antimicrobial Evaluation : In vitro assays showed that the compound had significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
- Anti-inflammatory Activity : A recent investigation indicated that this compound could inhibit pro-inflammatory cytokines in macrophage models, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Modifications
The thieno[3,2-d]pyrimidinone core distinguishes this compound from quinazolinone-based analogs. For example:
- Quinazolinone derivatives, however, show broader enzyme inhibition profiles (e.g., InhA in tuberculosis) .
Substituent Effects on Acetamide Moieties
Variations in the acetamide group significantly influence activity:
Halogen and Heteroaromatic Substitutions
Halogenation and heteroaromatic rings modulate lipophilicity and target affinity:
- Thiophene-containing analogs (e.g., Compound 9) exhibit strong anticancer activity due to sulfur’s electronegativity .
Pharmacological Activity Trends
- Anticancer Activity: Thieno[3,2-d]pyrimidinones (target compound) are hypothesized to inhibit kinases or topoisomerases, similar to quinazolinone derivatives like Compound 11m .
- Antimicrobial Activity: Quinazolinone acetamides with chloro substituents (e.g., ) show potent InhA inhibition, suggesting substituent-dependent target specificity .
- Anti-inflammatory Activity: Ethylamino-substituted acetamides () outperform methoxy derivatives in reducing inflammation, highlighting the role of basic side chains .
Biological Activity
N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure, and the biological activities associated with this compound, including its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.45 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its significant biological properties. The presence of a methoxy group enhances its solubility and biological activity.
Key Structural Features:
- Thieno[3,2-d]pyrimidine core: Associated with various biological activities.
- Methoxy group: Contributes to the compound's pharmacological properties.
Biological Activities
Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure exhibit a range of biological activities, including:
- Anticancer Activity:
- Anti-inflammatory Properties:
- Antimicrobial Activity:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Protein kinase inhibition | |
| Anti-inflammatory | COX enzyme inhibition | |
| Antimicrobial | Broad-spectrum antibacterial |
Case Study: Anticancer Potential
In a study focused on the anticancer potential of thieno[3,2-d]pyrimidine derivatives, this compound was identified as a potent inhibitor of specific cancer cell lines. The study utilized cell viability assays and Western blot analysis to demonstrate that treatment with this compound led to reduced phosphorylation of key signaling proteins involved in cell survival pathways .
Case Study: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of various thieno[3,2-d]pyrimidine derivatives through in vitro assays measuring COX enzyme activity. The results indicated that compounds similar to this compound significantly inhibited COX-1 and COX-2 activity, suggesting potential use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
